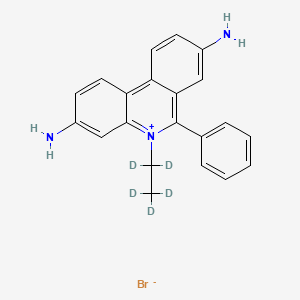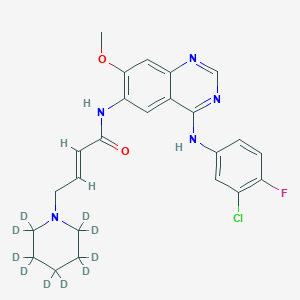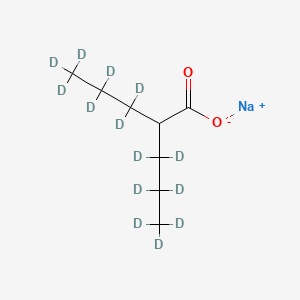
Tetrahydrodeoxycorticosterone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrodeoxycorticosterone-d3, also known as Tetrahydro-11-deoxycorticosterone-d3, is a deuterium-labeled derivative of Tetrahydrodeoxycorticosterone. Tetrahydrodeoxycorticosterone is an endogenous neurosteroid that acts as a potent positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound has significant neuroinhibitory properties and is used extensively in scientific research to study the effects of neurosteroids on the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycorticosterone-d3 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycorticosterone molecule. This is typically achieved through the use of deuterated reagents and solvents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
Tetrahydrodeoxycorticosterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
Tetrahydrodeoxycorticosterone-d3 is widely used in scientific research due to its neuroinhibitory properties. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and metabolic pathways.
Biology: Employed in the study of neurosteroids and their effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and depression.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用机制
Tetrahydrodeoxycorticosterone-d3 exerts its effects by modulating the gamma-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid on the receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s neuroinhibitory properties are attributed to its ability to potentiate gamma-aminobutyric acid-mediated neurotransmission .
相似化合物的比较
Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the gamma-aminobutyric acid type A receptor.
Dihydrodeoxycorticosterone: A related compound with similar neuroinhibitory properties.
Tetrahydrocorticosterone: Another neurosteroid with similar effects on the central nervous system
Uniqueness
Tetrahydrodeoxycorticosterone-d3 is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. The incorporation of deuterium atoms allows for precise tracking of the compound in metabolic studies and enhances its stability compared to non-deuterated analogs .
属性
分子式 |
C21H34O3 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC 名称 |
2,2-dideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1/i12D2,18D |
InChI 键 |
CYKYBWRSLLXBOW-DHUHUZQJSA-N |
手性 SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
规范 SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


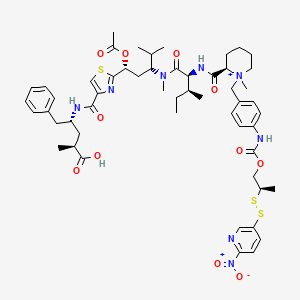
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
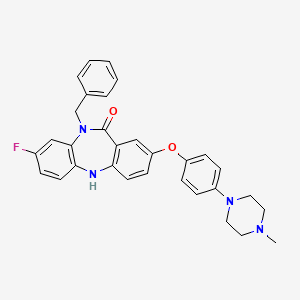
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)

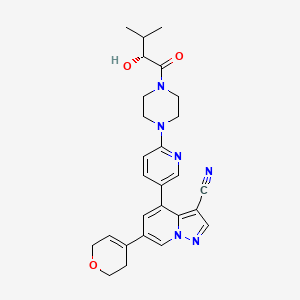
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
